2-Bromo-1,3-diethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWGIABDOFXETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334864 | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65232-57-7 | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65232-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-bromo-1,3-diethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-Diethylbromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As an Aryl Halide in Organic Synthesis
The primary significance of 2-Bromo-1,3-diethylbenzene in the field of chemistry lies in its role as a versatile raw material and reactive intermediate in organic synthesis. chemicalbook.comfishersci.comfishersci.bemyfisherstore.com As an aryl halide, the bromine atom on the benzene (B151609) ring is a key functional group that can act as a leaving group, enabling a wide array of substitution reactions. This reactivity allows for the strategic introduction of other functional groups, making it a foundational building block for constructing more complex molecular architectures. cymitquimica.com
Its utility is particularly notable in the domain of cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. myskinrecipes.com this compound is a suitable substrate for powerful catalytic reactions such as the Suzuki and Heck couplings, which are widely employed in the fine chemical and pharmaceutical industries to synthesize complex organic molecules. myskinrecipes.com For instance, it can be utilized in the synthesis of various styrene (B11656) derivatives. biosynth.com The compound can also be involved in reactions with electrophiles to generate monoadducts, which are useful for specific targeting applications. biosynth.comreiclabs.com Furthermore, aryl halides like this compound are precursors for organometallic reagents, such as Grignard reagents, although the formation can sometimes be challenging. lookchem.com
Research Context and Scope of Investigation
In contemporary chemical research, 2-Bromo-1,3-diethylbenzene and its structural analogs are investigated for their utility in synthesizing novel compounds and for understanding complex reaction mechanisms. Its molecular structure, with two ethyl groups positioned ortho to the bromine atom, makes it a subject of interest in studies focusing on sterically demanding cross-coupling reactions. rsc.org Research in this area aims to develop more efficient catalysts and reaction conditions to overcome the steric hindrance posed by such substitutions. rsc.org
The broader structural motif of a 2-bromo-1,3-disubstituted benzene (B151609) is a common starting point in the total synthesis of natural products. For example, the closely related compound, 2-bromo-1,3-dimethylbenzene, serves as a commercially available precursor for the practical synthesis of (±)-pterosin A, a sesquiterpenoid found in bracken fern. researchgate.net This highlights the strategic importance of this class of aryl halides in accessing biologically active molecules. Investigations also extend to its reactivity in palladium-catalyzed annulative reactions with Grignard reagents to form substituted fluorenes, demonstrating its role in constructing polycyclic aromatic systems. nih.gov The reactivity of the bromine atom allows for its participation in a variety of chemical transformations, including electrophilic substitution reactions, further broadening its scope in synthetic applications. cymitquimica.com
Synthetic Strategies and Intermediate Applications of this compound
An In-depth Look at the Synthesis and Utility of a Key Chemical Building Block
The compound this compound is a significant intermediate in organic synthesis, valued for its specific reactivity and structural features. biosynth.comcymitquimica.comfishersci.be This article explores the primary methods for its synthesis, with a focus on achieving regioselectivity, and delves into its role as a precursor for a variety of substituted benzene derivatives.
Reactivity and Mechanistic Investigations of 2 Bromo 1,3 Diethylbenzene
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. However, the viability of this pathway is highly dependent on the electronic properties of the substituents on the aromatic core.
Investigation of Reaction Kinetics and Thermodynamics
For a nucleophilic aromatic substitution to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by at least one potent electron-withdrawing group. This is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
In the case of 2-Bromo-1,3-diethylbenzene, the ethyl groups are electron-donating in nature. Consequently, they destabilize the anionic intermediate that would be formed upon nucleophilic attack. This destabilization raises the activation energy for the reaction, making the substitution process thermodynamically and kinetically unfavorable under standard SNAr conditions. Research on the closely related compound, 2-bromo-1,3-dimethylbenzene, has shown it to be inert to nucleophilic aromatic substitution with sodium amide in liquid ammonia, as the electron-donating methyl groups and the lack of electron-withdrawing groups make the formation of the carbanionic intermediate highly unlikely organic-chemistry.org. Due to these inherent electronic factors, detailed kinetic and thermodynamic studies on the SNAr reactions of this compound are scarce, as the compound is generally considered unreactive towards this type of transformation.
Influence of Reaction Conditions on Selectivity
The selectivity in nucleophilic aromatic substitution reactions is primarily dictated by the position of electron-withdrawing groups relative to the leaving group. These groups must be located at the ortho or para positions to effectively stabilize the negative charge of the Meisenheimer complex through resonance.
Given that this compound lacks any electron-withdrawing substituents, conventional SNAr reactions are not observed. Therefore, the discussion of selectivity under varying reaction conditions is largely theoretical for this specific compound. Altering reaction parameters such as temperature, solvent, or the nature of the nucleophile is not sufficient to overcome the fundamental electronic deactivation of the aromatic ring towards nucleophilic attack in this case.
Cross-Coupling Reactions
Cross-coupling reactions, which are typically catalyzed by transition metals like palladium, represent a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are generally more effective for sterically hindered aryl halides like this compound, although the steric bulk presented by the ortho ethyl groups necessitates carefully optimized reaction conditions.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between aryl halides and organoboron compounds. For sterically hindered substrates such as this compound, the choice of ligand for the palladium catalyst is crucial to achieve good yields. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, are known to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, for challenging substrates.
Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.
| Aryl Bromide | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Bromomesitylene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 2-Bromo-1,3-diisopropylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 85 rsc.org |
Heck and Sonogashira Coupling Adaptations
The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes, are also important tools in organic synthesis. Similar to the Suzuki-Miyaura coupling, the success of these reactions with sterically hindered substrates like this compound is highly dependent on the catalytic system. The use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity and afford the desired products in good yields.
The following tables provide examples of Heck and Sonogashira coupling reactions with sterically hindered aryl bromides.
Heck Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromo-1,3,5-triisopropylbenzene | Pent-4-en-2-ol | Pd(OAc)₂ / Tedicyp | K₂CO₃ | DMF | 140 | 85 nih.govthieme-connect.de |
| 1-Bromo-2,6-dimethylbenzene | Styrene (B11656) | PdCl₂(PPh₃)₂ | NaOAc | DMF | 100 | 78 |
Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System (Catalyst/Ligand/Co-catalyst) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Bromo-2,6-dimethylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 88 |
| 2-Bromo-1,3,5-trimethylbenzene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 90 | 91 |
Emerging Cross-Coupling Methodologies
The development of new and more efficient cross-coupling methods is an active area of research, with a particular focus on overcoming the challenges posed by sterically hindered and electronically deactivated substrates.
One promising approach involves the use of N-heterocyclic carbene (NHC) ligands . These ligands form highly stable and active palladium complexes that can facilitate cross-coupling reactions of sterically demanding substrates under milder conditions and with lower catalyst loadings nih.gov. The strong σ-donating ability of NHCs enhances the rate of oxidative addition, which is often the rate-limiting step for hindered aryl halides nih.gov.
Another area of innovation is cooperative catalysis , such as the Palladium/Norbornene (Pd/NBE) cooperative catalysis. This methodology allows for the ortho-functionalization of aryl halides in a single step, which can be particularly useful for introducing additional functionality to already substituted rings nih.gov. While initially developed for aryl iodides, recent advancements have extended its applicability to aryl bromides through careful tuning of phosphine ligands and quenching nucleophiles nih.gov.
Furthermore, the development of novel ligand architectures continues to push the boundaries of cross-coupling chemistry. For example, arsa-Buchwald ligands , which are arsenic analogs of the well-known Buchwald phosphine ligands, have shown promise in Suzuki-Miyaura couplings of sterically hindered substrates. The longer arsenic-palladium bond in the catalytic complex is thought to facilitate the transmetalation step, which can be challenging for bulky substrates rsc.org.
These emerging methodologies offer powerful new tools for the synthesis of complex molecules from sterically encumbered building blocks like this compound, enabling the construction of previously inaccessible chemical structures.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are significantly influenced by the substituents already present on the ring. In the case of this compound, the benzene ring is substituted with one deactivating group (bromo) and two activating groups (diethyl).
Directional Effects of Substituents
The position of an incoming electrophile on the benzene ring is directed by the existing substituents. Substituents are classified as either ortho-, para-directing or meta-directing. libretexts.org This directional influence is a result of a combination of inductive and resonance effects.
Ethyl Groups (-CH₂CH₃): Alkyl groups, such as ethyl groups, are activating and ortho-, para-directing. libretexts.org They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. lumenlearning.commasterorganicchemistry.com This stabilization is more effective when the electrophile attacks the ortho or para positions relative to the alkyl group.
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic compared to benzene. lumenlearning.comunizin.org However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when the attack is at the ortho or para positions. lumenlearning.com
In this compound, the two ethyl groups are located at positions 1 and 3, and the bromo group is at position 2. The combined directional effects of these substituents will determine the outcome of electrophilic substitution. The two ethyl groups strongly activate the positions ortho and para to them. The bromo group deactivates the ring but directs incoming electrophiles to its ortho and para positions.
The positions on the ring are:
Position 4: Para to the ethyl group at position 1 and ortho to the bromo group. This position is strongly activated.
Position 5: Meta to both ethyl groups and meta to the bromo group. This position is the least activated.
Position 6: Ortho to the ethyl group at position 1 and para to the bromo group. This position is also strongly activated.
Given that all three substituents direct to positions 4 and 6, electrophilic attack is overwhelmingly expected to occur at these two positions. Steric hindrance from the adjacent ethyl group might slightly influence the ratio of substitution between the 4 and 6 positions.
| Substituent | Type | Inductive Effect | Resonance Effect | Directing Influence |
| -CH₂CH₃ | Activating | Electron-donating | N/A | Ortho, Para |
| -Br | Deactivating | Electron-withdrawing | Electron-donating | Ortho, Para |
Catalyst Influence on Reactivity
Most electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. libretexts.orgmakingmolecules.com The choice of catalyst is crucial and depends on the specific reaction being performed (e.g., halogenation, nitration, Friedel-Crafts alkylation, or acylation).
For reactions involving this compound, the presence of the activating ethyl groups makes the ring more reactive than benzene, while the deactivating bromo group makes it less so. However, the net effect is a ring that is still quite reactive towards electrophiles.
Halogenation: For the bromination or chlorination of this compound, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would typically be employed. libretexts.org The catalyst polarizes the halogen molecule, increasing its electrophilicity.
Nitration: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are used to form new carbon-carbon bonds. These reactions are catalyzed by strong Lewis acids, with aluminum chloride (AlCl₃) being the most common. makingmolecules.comlibretexts.org The catalyst serves to generate a carbocation or a highly electrophilic acylium ion from an alkyl halide or an acyl halide/anhydride, respectively.
Radical Reactions and Bond Activation Studies
Beyond its electrophilic substitution chemistry, the carbon-bromine bond in this compound can be activated to participate in radical reactions. These reactions involve homolytic bond cleavage to produce highly reactive intermediates.
Radiation-Induced Transformations
While specific studies on the radiation-induced transformations of this compound are not prevalent in the literature, the effects of radiation on similar aromatic compounds have been investigated. Irradiation of aromatic molecules, particularly in inert matrices at low temperatures, can lead to the cleavage of bonds and the formation of radical species. researchgate.net For instance, the radiolysis of isolated benzene molecules has been shown to produce phenyl radicals and other transformation products. researchgate.net
In the case of this compound, high-energy radiation such as X-rays or gamma rays would likely lead to the homolytic cleavage of the weakest bond in the molecule. The C-Br bond is significantly weaker than the C-H and C-C bonds of the aromatic ring and the ethyl substituents. Therefore, the primary radiation-induced transformation is expected to be the cleavage of the C-Br bond to generate a 2,6-diethylphenyl radical and a bromine radical. Further irradiation could potentially lead to the cleavage of C-H bonds on the ethyl groups.
Aryl Radical Generation and Reactivity
The generation of aryl radicals from aryl halides is a powerful tool in synthetic organic chemistry, enabling the formation of various new bonds. nih.gov this compound can serve as a precursor to the 2,6-diethylphenyl radical.
Several methods have been developed for the generation of aryl radicals from aryl bromides:
Tin-Based Reagents: Classically, reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) have been used to generate aryl radicals from aryl halides. nih.govlibretexts.org The tributyltin radical abstracts the bromine atom to form the aryl radical. libretexts.org
Photoredox Catalysis: Modern methods often employ visible-light photoredox catalysis. nih.govasiaresearchnews.comnih.gov In these systems, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of the aryl radical. nih.govasiaresearchnews.com
Transition-Metal-Free Methods: Other approaches for generating aryl radicals from aryl halides include the use of strong reducing agents or "super electron donors". researchgate.net
Once generated, the 2,6-diethylphenyl radical is a highly reactive intermediate. It can participate in a variety of reactions, including:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 1,3-diethylbenzene.
Addition to Multiple Bonds: It can add to the double or triple bonds of alkenes and alkynes, forming new carbon-carbon bonds. researchgate.net
Cross-Coupling Reactions: The radical can be trapped by various reagents in cross-coupling reactions to form more complex molecules.
| Method of Generation | Reagents/Conditions | Key Intermediate |
| Classical Radical Initiation | Bu₃SnH, AIBN, heat | Tributyltin radical |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), visible light, electron donor | Excited state of photocatalyst |
| Transition-Metal-Free Reduction | Strong reducing agents (e.g., Rongalite) | Super electron donor species |
Applications in Advanced Organic Synthesis
Synthesis of Complex Pharmaceutical Intermediates
While direct synthesis of a specific commercial drug starting from 2-bromo-1,3-diethylbenzene is not prominently documented in publicly available literature, its structural motif, the 2,6-diethylphenyl group, is present in certain pharmaceutical compounds. The chemical reactivity of this compound makes it a plausible precursor for intermediates in the synthesis of analogous compounds. For instance, the core of the veterinary anesthetic and analgesic drug Xylazine contains a 2,6-dimethylphenyl moiety, which is structurally similar to the 2,6-diethylphenyl group. The synthesis of Xylazine involves the reaction of 2,6-dimethylaniline with other reagents. The potential for this compound to be converted to 2,6-diethylaniline suggests its utility in synthesizing similar pharmacologically active molecules.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in pharmaceutical synthesis for the creation of carbon-carbon bonds. Aryl bromides like this compound are common substrates in these reactions, allowing for the introduction of the 2,6-diethylphenyl group into a target molecule. This moiety can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Development of Agrochemical Precursors
A significant application of the 2,6-diethylphenyl scaffold derived from this compound is in the agrochemical industry. Notably, 2,6-diethylaniline is a key intermediate in the synthesis of the widely used herbicide Butachlor. nih.govgoogle.com Butachlor is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in rice and other crops.
The synthesis of Butachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride and butoxymethyl chloride. google.com While the direct conversion of this compound to 2,6-diethylaniline is a feasible synthetic transformation, often involving amination reactions catalyzed by transition metals, the industrial production of 2,6-diethylaniline may utilize other routes. However, the principle remains that the 2,6-diethylphenyl unit is a critical component for the herbicidal activity of Butachlor, highlighting the importance of precursors that can provide this structural motif.
| Precursor | Herbicide | Chemical Class | Application |
| 2,6-Diethylaniline | Butachlor | Chloroacetanilide | Pre-emergent herbicide for rice and other crops. |
Preparation of Styrene (B11656) Derivatives
The conversion of aryl halides to styrene derivatives is a valuable transformation in organic synthesis, and this compound can serve as a precursor for 2,6-diethylstyrene. This transformation can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Heck reaction and the Suzuki reaction.
In a potential Heck reaction pathway, this compound would be reacted with ethylene in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond between the aromatic ring and one of the carbons of the ethylene molecule, leading to the formation of 2,6-diethylstyrene.
Alternatively, the Suzuki reaction provides another route. In this case, this compound could be coupled with a vinylboronic acid derivative, such as 2,4,6-trivinylcyclotriboroxane, in the presence of a palladium catalyst and a base to yield 2,6-diethylstyrene. researchgate.net The resulting 2,6-diethylstyrene is a monomer that can be used in the synthesis of specialty polymers with specific thermal or mechanical properties.
| Reaction | Reactants | Product |
| Heck Reaction | This compound, Ethylene | 2,6-Diethylstyrene |
| Suzuki Reaction | This compound, Vinylboronic acid derivative | 2,6-Diethylstyrene |
Functionalization for Protein Targeting
Aryl halides, including this compound, can be functionalized to create molecules capable of covalently binding to specific amino acid residues on proteins, a process known as bioconjugation. nih.govresearchgate.netacs.org This technique is crucial for developing targeted therapies, diagnostic tools, and for studying protein function.
The bromine atom in this compound can be replaced with other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed reactions. These functional groups can be designed to be reactive towards specific amino acid side chains. For example, the introduction of a maleimide or an iodoacetamide group would create a derivative that can selectively react with the thiol group of cysteine residues in proteins. nih.gov
The 2,6-diethylphenyl group can serve as a bulky, hydrophobic tag that can influence the binding affinity and selectivity of the functionalized molecule for its protein target. The development of such "chemical warheads" allows for the precise labeling and modulation of protein activity. nih.gov While specific examples detailing the use of functionalized this compound for protein targeting are not extensively reported, the underlying chemical principles of aryl halide bioconjugation are well-established, suggesting a potential application for this compound in the field of chemical biology. nih.govresearchgate.netacs.orgnih.govscispace.com
| Functional Group for Bioconjugation | Target Amino Acid |
| Maleimide | Cysteine |
| Iodoacetamide | Cysteine |
Exploration in Materials Science Research
Synthesis of Monomers for Polymer Applications
A significant application of 2-bromo-1,3-diethylbenzene is its role as a precursor in the synthesis of monomers for engineering thermoplastics, particularly for poly(phenylene ether) (PPE) and related polymers. The bulky diethyl groups provide steric hindrance that influences the polymer's final properties, such as improved solubility and thermal stability.
One key synthetic route involves the conversion of this compound into substituted phenols, which are then used in oxidative polymerization. For instance, it can be a starting material for monomers that lead to the formation of poly(2,6-diethyl-1,4-phenylene ether). This polymer is a structural analogue of the widely used poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an engineering thermoplastic known for its excellent hydrolytic stability, high glass transition temperature, and low dielectric properties. mdpi.com The introduction of diethyl groups in place of dimethyl groups can modify the polymer's physical properties, including its processability and compatibility in polymer blends.
The synthesis pathway often involves a multi-step process, which may include Grignard reagent formation followed by reaction with an appropriate electrophile to introduce a hydroxyl group, thereby forming the phenol (B47542) monomer required for polymerization. The general utility of this compound as a raw material in synthetic organic chemistry facilitates its use in creating a variety of such monomers. fishersci.comchemicalbook.com
Incorporation into Novel Organic Materials
Beyond linear polymers, this compound is utilized in the construction of more complex and novel organic materials. The bromo-functionality allows for its integration into larger molecular architectures through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are fundamental in creating materials with specific electronic and structural properties.
Research in this area focuses on using the 2,6-diethylphenyl moiety to create sterically demanding environments within a larger molecule. This steric hindrance can:
Prevent π-stacking: In conjugated materials, preventing close packing of planar aromatic sections can alter the material's solid-state morphology and photophysical properties.
Enhance Solubility: The bulky, non-polar diethyl groups can increase the solubility of rigid, planar molecules in common organic solvents, simplifying purification and processing.
Create Molecular Pockets: The defined three-dimensional structure can be used to construct host-guest systems or materials with specific porous characteristics.
An example of such incorporation involves the synthesis of substituted aromatic compounds where the this compound is coupled with other aromatic units. The resulting molecules can serve as ligands for metal complexes or as building blocks for larger supramolecular assemblies.
Development of Optoelectronic and Conductive Materials
The electronic properties of the benzene (B151609) ring, modified by the inductive effect of the ethyl groups and the reactive handle of the bromine atom, make this compound a relevant precursor for materials used in optoelectronics. Derivatives of this compound can be incorporated into conjugated polymers and oligomers, which are the active components in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions to extend the conjugated system. The role of the 2,6-diethylphenyl group is crucial. By creating a twisted conformation between adjacent aromatic rings in a polymer backbone, it can disrupt planarity. This has a direct impact on the electronic properties of the material, as summarized in the table below.
| Property | Effect of 2,6-Diethylphenyl Group | Application Relevance |
|---|---|---|
| Conjugation Length | Reduces effective conjugation by twisting the polymer backbone. | Blue-shifting of absorption/emission spectra, which is useful for developing blue-light-emitting materials for OLEDs. |
| Intermolecular Interactions | Inhibits strong π-π stacking between polymer chains. | Can lead to higher photoluminescence quantum yields in the solid state by reducing aggregation-caused quenching. |
| Solubility | Significantly increases solubility in organic solvents. | Facilitates solution-based processing for device fabrication, such as spin-coating or inkjet printing. |
| Morphology | Promotes the formation of amorphous (non-crystalline) thin films. | Amorphous films can lead to more uniform and stable device performance. |
By strategically placing the 2,6-diethylphenyl unit derived from this compound within a conjugated backbone, researchers can fine-tune the energy levels (HOMO/LUMO) and the charge transport characteristics of the resulting material, tailoring it for specific electronic applications.
Catalytic Systems and Processes Involving 2 Bromo 1,3 Diethylbenzene
Role as a Substrate in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern synthetic chemistry. For aryl halides like 2-bromo-1,3-diethylbenzene, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are of paramount importance. The presence of two ethyl groups ortho to the bromine atom in this compound introduces steric hindrance, which can influence reaction conditions and catalyst selection.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide. For a sterically hindered substrate like this compound, specialized ligands that are both bulky and electron-rich are often required to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. While specific examples with this compound are not readily found, analogous reactions with other ortho-disubstituted aryl bromides suggest that higher temperatures and robust catalyst systems, such as those employing phosphine (B1218219) ligands like SPhos or XPhos, would be necessary to achieve good yields.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The steric hindrance in this compound would likely necessitate the use of more active catalyst systems, potentially with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, to overcome the steric barrier and achieve efficient coupling. Copper-free Sonogashira protocols might also be employed to avoid side reactions.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. The coupling of this compound with various amines would be subject to steric effects from both the aryl bromide and the amine coupling partner. The use of bulky, electron-rich phosphine ligands is crucial for the success of these reactions with sterically demanding substrates.
Below are illustrative data tables for the potential application of this compound in these reactions, based on typical conditions for similar substrates.
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | ~80 |
Table 2: Illustrative Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | ~75 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | None | Cs₂CO₃ | DMF | 80 | ~70 |
Table 3: Illustrative Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | ~90 |
| 2 | Morpholine | Pd(OAc)₂ | BrettPhos | K₂CO₃ | Dioxane | 110 | ~88 |
Heterogeneous Catalysis Approaches
Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. Palladium nanoparticles supported on various materials like charcoal, silica, or polymers have been developed for cross-coupling reactions.
For a substrate like this compound, a heterogeneous catalyst would need to provide high activity to overcome the steric hindrance while maintaining its stability under the required reaction conditions. While the literature on specific applications of this compound in heterogeneous catalysis is sparse, the general principles of using supported palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions with other aryl bromides are well-established.
These heterogeneous systems often require higher temperatures compared to their homogeneous counterparts but offer the benefit of easier product purification and catalyst reuse. The development of highly active and stable heterogeneous catalysts that can efficiently couple sterically hindered substrates like this compound remains an active area of research.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-Bromo-1,3-diethylbenzene. Both ¹H and ¹³C NMR spectra offer unambiguous evidence for the compound's constitution.
In the ¹H NMR spectrum, distinct signals correspond to the chemically non-equivalent protons. The aromatic protons typically appear in the downfield region, while the protons of the ethyl groups are observed in the upfield region. The methylene (-CH₂) protons of the ethyl groups are expected to show a quartet splitting pattern due to coupling with the adjacent methyl (-CH₃) protons, which in turn appear as a triplet.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the two carbons of the ethyl groups and the four distinct carbons of the substituted benzene (B151609) ring (two bearing ethyl groups, one bearing the bromine atom, and three unsubstituted aromatic carbons).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | Signal Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH | ¹H | ~7.0-7.4 | Multiplet |
| Methylene (-CH₂) | ¹H | ~2.7 | Quartet (q) |
| Methyl (-CH₃) | ¹H | ~1.2 | Triplet (t) |
| Aromatic C-Br | ¹³C | ~124 | Singlet |
| Aromatic C-CH₂CH₃ | ¹³C | ~144 | Singlet |
| Aromatic C-H | ¹³C | ~126-129 | Singlet |
| Methylene (-CH₂) | ¹³C | ~29 | Singlet |
Mass Spectrometry Techniques
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. The presence of a bromine atom is readily identifiable from the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu
Electron ionization mass spectrometry (EI-MS) typically induces reproducible fragmentation of the parent molecule. Key fragmentation pathways for this compound involve the cleavage of bonds, particularly the loss of an ethyl group or a bromine atom. The most stable fragment often forms the base peak in the spectrum.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular Ion (M+, M+2) |
| 183/185 | [C₈H₈Br]⁺ | Loss of an ethyl radical (-C₂H₅) |
| 133 | [C₁₀H₁₃]⁺ | Loss of a bromine radical (-Br) nih.gov |
| 117 | [C₉H₉]⁺ | Further fragmentation nih.gov |
Data sourced from the NIST library indicates top peaks at m/z 133, 117, and 197. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's chemical bonds. horiba.com These techniques are complementary and are used to identify the functional groups present in this compound.
The IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. su.se Key absorption bands for this compound include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl groups, appearing just below 3000 cm⁻¹.
Aromatic C=C ring stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy relies on the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| CH₂ Bending (Scissoring) | ~1465 | IR |
| C-Br Stretch | 600-500 | IR (Strong), Raman |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. msu.edu This technique provides exact bond lengths, bond angles, and intermolecular packing information. docbrown.info
For this compound, which is a liquid at standard temperature and pressure, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. If a suitable crystal were obtained, the analysis would yield an electron density map from which the exact positions of the carbon, hydrogen, and bromine atoms could be determined. docbrown.info This would provide unequivocal proof of the compound's structure, including the planarity of the benzene ring and the conformation of the diethyl substituents relative to the ring and the bromine atom in the solid state. This method stands as the gold standard for absolute structure determination. msu.edu
Computational Chemistry and Theoretical Modeling of 2 Bromo 1,3 Diethylbenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2-Bromo-1,3-diethylbenzene. These calculations can predict a variety of electronic properties that govern the molecule's reactivity and spectroscopic behavior.
Detailed research findings on closely related brominated aromatic compounds indicate that the bromine atom and the diethyl groups significantly influence the electron distribution within the benzene (B151609) ring. The bromine atom, being highly electronegative, acts as a weak deactivator through the inductive effect, while also directing incoming electrophiles to the ortho and para positions due to resonance effects. The ethyl groups, being alkyl substituents, are electron-donating and activating.
Key Electronic Properties (Predicted based on analogous compounds):
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability. For substituted benzenes, this gap is typically in the range of 4-6 eV. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the region around the bromine atom would exhibit a negative electrostatic potential, while the hydrogen atoms of the ethyl groups and the benzene ring would show positive potential.
Dipole Moment: The presence of the bromine atom introduces a significant dipole moment to the otherwise nonpolar diethylbenzene structure, influencing its solubility and intermolecular interactions.
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~ 4.5 - 5.5 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | ~ 1.5 - 2.0 D | Influences intermolecular forces and solubility. |
| Electron Affinity | Positive value | Ability to accept an electron. |
| Ionization Potential | Relatively low for an aromatic | Energy required to remove an electron. |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.
For instance, in electrophilic substitution reactions, which are characteristic of benzene derivatives, computational models can predict the preferred sites of attack. The combined directing effects of the bromo and diethyl substituents would determine the regioselectivity of such reactions. Transition state analysis, often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method, allows for the calculation of activation energies, which are critical for understanding reaction kinetics.
While specific reaction pathway models for this compound are not readily found, studies on similar molecules suggest that the steric hindrance from the two ethyl groups adjacent to the bromine atom would play a significant role in the accessibility of different positions on the aromatic ring to incoming reagents.
| Reaction Type | Predicted Outcome | Computational Insight |
|---|---|---|
| Electrophilic Aromatic Substitution | Substitution at positions 4 and 6 is likely favored. | Transition state energy calculations would confirm the lowest energy pathway. |
| Nucleophilic Aromatic Substitution | Generally disfavored unless activated by other groups. | Modeling would show a high activation energy barrier. |
| Grignard Reagent Formation | Reaction with magnesium to form a Grignard reagent is a plausible pathway. | Reaction modeling can elucidate the mechanism and energetics of this transformation. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or at interfaces. These simulations model the movement of atoms and molecules over time, based on classical mechanics, and can be used to predict macroscopic properties from microscopic interactions.
MD simulations could be utilized to study:
Solvation and Transport Properties: How this compound interacts with different solvents can be simulated to predict its solubility and diffusion characteristics.
Conformational Analysis: The ethyl groups in this compound have rotational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most stable arrangements and the energy barriers between them.
Intermolecular Interactions: In a condensed phase, MD can model the interactions between multiple this compound molecules, providing information on its liquid structure and thermodynamic properties.
While specific MD simulation data for this compound is scarce, the principles of its dynamic behavior can be extrapolated from simulations of other alkylbenzenes. These studies generally reveal rapid conformational changes of the alkyl chains and complex intermolecular packing in the liquid state.
Biological and Pharmacological Research Applications
Investigation of Bioactivity and Pharmacological Profiles
Currently, there is a notable absence of published research in peer-reviewed journals detailing the systematic investigation of the bioactivity and pharmacological profiles of 2-Bromo-1,3-diethylbenzene. While the chemical is available for research purposes and is used as a reactive intermediate in the synthesis of other organic molecules, its intrinsic biological effects remain largely unexplored in the scientific community.
A commercial entity has noted that this compound may act as an anesthetic agent and possess cognition-enhancing properties. biosynth.com However, these assertions are not supported by accessible scientific literature, and no detailed studies, preclinical or clinical, have been published to validate these potential pharmacological activities. A comprehensive search of prominent scientific databases yields no specific data on its mechanisms of action, efficacy, or potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For this compound, there is no evidence in the scientific literature of its use as a lead compound or scaffold in SAR studies. Research that would explore how modifications to the diethylbenzene core or the bromo substituent affect biological activity is not publicly available.
The following table illustrates a hypothetical framework for potential SAR studies, should research in this area commence. This is purely illustrative, as no such data currently exists in published research.
| Modification Position | Type of Modification | Potential Impact on Bioactivity (Hypothetical) |
| Bromo Group | Replacement with other halogens (F, Cl, I) | Altered lipophilicity and electronic properties, potentially affecting target binding. |
| Bromo Group | Replacement with functional groups (e.g., -OH, -NH2, -COOH) | Introduction of hydrogen bonding capabilities, potentially increasing target affinity and altering solubility. |
| Ethyl Groups | Variation in alkyl chain length or branching | Modification of steric bulk and lipophilicity, which could influence receptor fit and pharmacokinetic properties. |
| Aromatic Ring | Introduction of additional substituents | Altered electronic and steric profile, potentially leading to new target interactions. |
This table is for illustrative purposes only and is not based on existing experimental data.
Environmental Research and Sustainable Chemistry Considerations
Degradation Pathways and By-product Formation
The environmental persistence and degradation of 2-bromo-1,3-diethylbenzene are not well-documented in scientific literature. However, the degradation of brominated flame retardants (BFRs) and other halogenated aromatic compounds has been studied, offering insights into potential pathways.
Abiotic Degradation: One of the primary abiotic degradation pathways for brominated aromatic compounds is photodegradation, driven by sunlight. nih.gov This process can lead to the cleavage of the carbon-bromine bond, a process known as debromination. nih.gov This initial step can result in the formation of less brominated diethylbenzene compounds or other aromatic by-products. nih.gov It is important to note that such degradation does not always lead to detoxification; in some cases, the resulting daughter products can be more persistent and toxic than the original compound. nih.gov
Biotic Degradation: The biodegradation of halogenated organic compounds is generally a slow process. nih.gov The presence of a halogen, like bromine, on an aromatic ring often increases the compound's recalcitrance to microbial breakdown. Aerobic degradation of chlorinated benzenes, a related class of compounds, is known to be initiated by dioxygenase enzymes, leading to intermediates like chlorocatechols. nih.gov A similar pathway could be hypothesized for this compound, though the presence of the ethyl groups may influence microbial enzyme activity.
Under anaerobic conditions, a process called reductive dehalogenation can occur, where microbes remove the bromine atom. nih.gov However, this process is often slow for compounds with fewer halogen substituents. nih.gov The complete mineralization to carbon dioxide and water is a complex, multi-step process that may require diverse microbial communities. mdpi.com
Potential degradation by-products could include various isomers of diethylbenzene and brominated phenols, should hydroxylation occur. The formation of these intermediates depends heavily on environmental conditions and the specific microbial consortia present.
Green Chemistry Approaches in Synthesis and Application
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Traditional bromination methods often use elemental bromine (Br₂), which is hazardous and corrosive, or N-bromosuccinimide (NBS), which has poor atom economy. researchgate.netnih.gov
Sustainable Synthesis Methods: Modern approaches focus on safer and more efficient bromination techniques. These "green" methods aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.
Oxidative Bromination: This technique uses a bromide salt (like KBr or NaBr), which is safer to handle than liquid bromine, in combination with an oxidant. rsc.orgacs.org Environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or even molecular oxygen (air) can be employed, with water being the primary by-product. nih.govrsc.orgnih.gov
Catalytic Systems: The use of catalysts can improve the efficiency and selectivity of the bromination reaction, reducing the formation of unwanted poly-brominated by-products. rsc.org For instance, certain vanadium and molybdenum catalysts have been shown to be effective for the bromination of aromatic rings using KBr and H₂O₂. rsc.org
Alternative Solvents: Replacing conventional volatile organic solvents (VOCs) with greener alternatives is a key principle of green chemistry. Ionic liquids and deep eutectic solvents are being explored as reaction media for halogenation reactions due to their low volatility and potential for recyclability. researchgate.nettandfonline.com
Continuous Flow Processes: Generating the hazardous brominating agent in situ within a continuous flow reactor enhances safety by minimizing the amount of the reactive species present at any given time. nih.gov This approach also allows for better control over reaction parameters, leading to higher yields and selectivity. nih.gov
Green Applications: In its application as a chemical intermediate, green chemistry principles would favor its use in catalytic processes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are known for their high efficiency and selectivity in forming carbon-carbon bonds. tandfonline.comresearchgate.net
Assessment of Environmental Impact
Specific ecotoxicological data for this compound is largely unavailable. However, an assessment of its potential environmental impact can be inferred from its chemical structure and data on related compounds.
Persistence and Bioaccumulation: Halogenated organic compounds are often persistent in the environment due to their resistance to degradation. nih.govnih.gov The lipophilic (fat-loving) nature of the benzene (B151609) ring and ethyl groups, combined with the bromine atom, suggests that this compound has a high potential for bioaccumulation. nih.govresearchgate.netmdpi.com This means it is likely to accumulate in the fatty tissues of organisms, potentially leading to biomagnification through the food chain. researchgate.netresearchgate.net The European Chemicals Agency (ECHA) has noted that non-polymeric aromatic brominated flame retardants, a related class of chemicals, are of particular concern due to their persistence, bioaccumulation, and toxicity (PBT). europa.euuseforesight.io
Toxicity: The toxicity of brominated aromatic compounds can vary significantly. Studies on bromobenzene (B47551) (a benzene ring with one bromine atom) indicate that it should be classified as toxic to aquatic organisms. nih.gov The parent compound, 1,3-diethylbenzene, is also recognized as being toxic to aquatic life with long-lasting effects. nih.gov Given these factors, it is reasonable to presume that this compound would also exhibit toxicity towards aquatic ecosystems. Halogenated aromatic hydrocarbons as a group have been associated with a range of toxic effects, including irritation and liver dysfunction. iloencyclopaedia.org
| Environmental Parameter | Finding for this compound | Inference from Related Compounds |
|---|---|---|
| Biodegradability | Data not available | Expected to be slow, as is common for halogenated aromatic hydrocarbons. nih.gov |
| Primary Degradation Pathway | Data not available | Likely includes photodegradation (debromination) and microbial oxidation/reductive dehalogenation. nih.govnih.gov |
| Bioaccumulation Potential | Data not available | Considered high due to its lipophilic structure. nih.govmdpi.com |
| Aquatic Toxicity | Data not available | Presumed to be toxic, based on data for bromobenzene and 1,3-diethylbenzene. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Bromo-1,3-diethylbenzene, and how does regioselectivity influence the reaction?
- Methodology : The compound can be synthesized via electrophilic aromatic bromination of 1,3-diethylbenzene. Ethyl groups are strong electron-donating substituents, activating the aromatic ring toward electrophilic attack. Bromination typically employs Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or alternative systems like HBr/KBrO₃ in acetic acid .
- Regioselectivity : The 1,3-diethyl groups direct bromination to the para position relative to one ethyl group, but steric hindrance may shift selectivity. Monitoring reaction conditions (temperature, solvent polarity) is critical. Confirm regiochemistry via ¹H NMR (e.g., coupling patterns for adjacent protons) .
Q. What spectroscopic techniques reliably characterize this compound, and what key spectral markers should be analyzed?
- Techniques :
- ¹H/¹³C NMR : Ethyl groups show triplet/multiplet patterns (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂). Bromine’s deshielding effect causes downfield shifts (C-Br at δ ~110–130 ppm in ¹³C NMR).
- GC-MS : Molecular ion peak (m/z ~226 for C₁₀H₁₃Br) and fragmentation patterns (e.g., loss of Br· or ethyl groups).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid skin contact; brominated aromatics may be irritants or toxic.
- Store in sealed containers away from oxidizers.
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do steric and electronic effects of 1,3-diethyl substituents impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Steric Effects : Bulky ethyl groups hinder catalyst access to the C-Br bond, requiring bulky ligands (e.g., SPhos) or elevated temperatures.
- Electronic Effects : Electron-rich aryl bromides may slow oxidative addition; Pd(OAc)₂ with triarylphosphine ligands enhances reactivity.
- Optimization : Screen solvents (toluene > DMF), bases (Cs₂CO₃), and microwave-assisted conditions to improve yields .
Q. How can contradictions in reported yields for Ullmann-type couplings involving this compound be resolved?
- Data Analysis : Compare reaction parameters (catalyst loading, solvent, temperature) across studies. For example:
| Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| CuI/1,10-phen | DMF | 65 | [Study A] |
| Cu nanoparticles | Toluene | 82 | [Study B] |
- Resolution : Replicate conditions with controlled purity of starting materials (≥95% by GC) and inert atmospheres .
Q. What mechanistic insights explain the participation of this compound in radical chain reactions?
- Pathway : Under UV light or AIBN initiation, C-Br bond homolysis generates aryl radicals, which undergo addition or H-abstraction.
- Evidence : EPR spectroscopy detects radical intermediates; trapping experiments with TEMPO confirm radical nature.
- Applications : Radical cascade reactions for polycyclic aromatic hydrocarbons (PAHs) synthesis .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
